Superior In Vivo Tumor Growth Inhibition in 786-0 Renal Xenograft Model vs. Rapamycin, Sorafenib, and GDC-0941
In a head-to-head in vivo comparison using the 786-0 renal cell carcinoma xenograft model (VHL -/-, PTEN -/-), PWT33597 achieved 93% tumor growth inhibition (TGI), significantly exceeding the maximal effects of sorafenib (64% TGI), rapamycin (largely cytostatic, TGI not reaching regression), and the pan-PI3K inhibitor GDC-0941 (49% TGI) [1]. The superior efficacy is attributed to simultaneous blockade of mTORC1, mTORC2, and PI3Kα signaling, which prevents feedback reactivation observed with single-pathway inhibitors [1].
| Evidence Dimension | Tumor growth inhibition (TGI) in 786-0 RCC xenograft |
|---|---|
| Target Compound Data | 93% TGI (PWT33597) |
| Comparator Or Baseline | Sorafenib: 64% TGI; Rapamycin: cytostatic (no significant regression); GDC-0941: 49% TGI |
| Quantified Difference | 29 percentage points higher TGI vs. sorafenib; 44 percentage points higher vs. GDC-0941; regression vs. rapamycin cytostasis |
| Conditions | 786-0 (VHL -/-, PTEN -/-) renal cell carcinoma xenograft model in mice; oral dosing; comparison arms run in the same study (AACR 2012 Abstract 3737) |
Why This Matters
For researchers procuring a PI3K/mTOR pathway inhibitor for renal or PTEN-null tumor models, PWT33597 provides substantially greater tumor regression than either a standard-of-care kinase inhibitor (sorafenib) or a pan-PI3K inhibitor, directly translating to stronger in vivo efficacy signals and clearer pharmacodynamic readouts.
- [1] O'Farrell M, Ventura R, Tai A, Matthews DJ. Abstract 3737: The PI3K/mTOR inhibitor PWT33597 regresses 786-0 renal xenografts. Cancer Res. 2012;72(8 Suppl):3737. View Source
